molecular formula C14H13FN4O3S B11500916 N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide

N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide

Cat. No.: B11500916
M. Wt: 336.34 g/mol
InChI Key: WDWUSCVUHACMJC-UHFFFAOYSA-N
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Description

N-(4-acetyl-5’-fluoro-1’-methyl-2’-oxo-spiro[1,3,4-thiadiazole-5,3’-indoline]-2-yl)acetamide is a complex organic compound that features a spiro structure, incorporating both a thiadiazole and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-5’-fluoro-1’-methyl-2’-oxo-spiro[1,3,4-thiadiazole-5,3’-indoline]-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro structure and the introduction of functional groups such as the acetyl and fluoro groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-5’-fluoro-1’-methyl-2’-oxo-spiro[1,3,4-thiadiazole-5,3’-indoline]-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.

Scientific Research Applications

N-(4-acetyl-5’-fluoro-1’-methyl-2’-oxo-spiro[1,3,4-thiadiazole-5,3’-indoline]-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spiro structures.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-acetyl-5’-fluoro-1’-methyl-2’-oxo-spiro[1,3,4-thiadiazole-5,3’-indoline]-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-indoline derivatives and thiadiazole-containing molecules. Examples include:

  • Spiro[indoline-3,4’-piperidine] derivatives
  • Thiadiazole-based compounds

Uniqueness

What sets N-(4-acetyl-5’-fluoro-1’-methyl-2’-oxo-spiro[1,3,4-thiadiazole-5,3’-indoline]-2-yl)acetamide apart is its specific combination of functional groups and its spiro structure. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

Molecular Formula

C14H13FN4O3S

Molecular Weight

336.34 g/mol

IUPAC Name

N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C14H13FN4O3S/c1-7(20)16-13-17-19(8(2)21)14(23-13)10-6-9(15)4-5-11(10)18(3)12(14)22/h4-6H,1-3H3,(H,16,17,20)

InChI Key

WDWUSCVUHACMJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)F)N(C2=O)C)C(=O)C

Origin of Product

United States

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